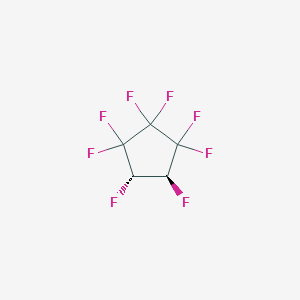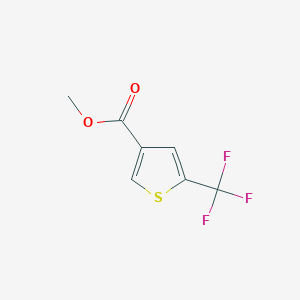
Methyl 5-(trifluoromethyl)thiophene-3-carboxylate
Overview
Description
“Methyl 5-(trifluoromethyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C7H5F3O2S . It has a molecular weight of 210.18 . The compound is colorless to yellow and has a sticky oil to semi-solid physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5F3O2S/c1-12-6(11)4-2-5(13-3-4)7(8,9)10/h2-3H,1H3 . This indicates that the compound contains a thiophene ring with a trifluoromethyl group attached at the 5-position and a carboxylate group attached at the 3-position .Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow sticky oil to semi-solid substance . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
1. Organic Synthesis and Functionalization
Methyl thiophene carboxylates, including structures similar to Methyl 5-(trifluoromethyl)thiophene-3-carboxylate, are utilized in organic synthesis. For instance, they are used as synthetic equivalents in reactions with aldehydes, ketones, and conjugated esters. These reactions, often promoted by reagents like samarium diiodide, enable the synthesis of compounds with long-chain esters, which have applications in various domains including pharmaceuticals (Yang, Nandy, Selvakumar, & Fang, 2000).
2. Medicinal Chemistry and Drug Development
In the field of medicinal chemistry, this compound derivatives are explored for their potential as anticancer agents. For example, compounds with thiophene-2-carbonyl and trifluoromethyl groups have shown promising anticancer activity against various cancer cell lines, such as breast, liver, and colon cancer (T. Ali et al., 2021).
3. Development of Conjugated Polymers
This compound is also integral in the synthesis of conjugated polymers. The incorporation of a trifluoromethyl group at specific positions of the thiophene ring significantly alters the optical and electrochemical properties of these polymers. Such polymers have potential applications in electronic devices, including solar cells (Ping Deng et al., 2013).
4. Chemical Reactivity and Mechanistic Studies
Research on this compound and its derivatives also contributes to a deeper understanding of chemical reactivity and mechanisms. Studies on reactions involving this compound, such as Knoevenagel condensations and cyclopropane ring expansions, provide valuable insights into the behavior of trifluoromethyl-substituted compounds under various conditions (P. Gajdoš, J. Miklovič, & A. Krutošíková, 2006).
5. Materials Science and Sensing Applications
In materials science, derivatives of this compound are used in the functionalization of metal-organic frameworks (MOFs). These functionalized MOFs exhibit unique properties like gas adsorption and sensing capabilities, which are crucial in environmental monitoring and other applications (Suna Wang et al., 2016).
Safety and Hazards
“Methyl 5-(trifluoromethyl)thiophene-3-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
Methyl 5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . .
Result of Action
Molecules with the thiophene ring system are known to exhibit many pharmacological properties .
Action Environment
It is known that the compound should be stored at ambient temperature .
Biochemical Analysis
Biochemical Properties
Methyl 5-(trifluoromethyl)thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to alterations in cellular processes such as cell growth and differentiation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK signaling pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis . By inhibiting specific kinases within this pathway, this compound can alter gene expression patterns and metabolic activities, leading to changes in cell behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as kinases, and inhibits their activity. This inhibition can result in the suppression of downstream signaling events, leading to changes in gene expression and cellular function . Additionally, this compound may also interact with other biomolecules, such as transcription factors, to modulate their activity and influence gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of target enzymes and pronounced changes in cell behavior . Threshold effects have been observed, where a certain dosage is required to achieve a measurable impact on cellular processes. Additionally, high doses of this compound may result in toxic or adverse effects, such as cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound may affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it may inhibit enzymes involved in the synthesis or degradation of key metabolites, thereby influencing metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
properties
IUPAC Name |
methyl 5-(trifluoromethyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c1-12-6(11)4-2-5(13-3-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHJZTIWHSEZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



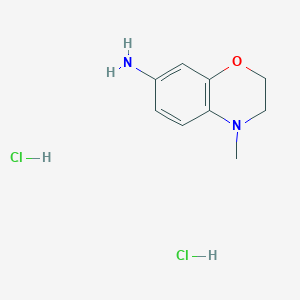

![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)
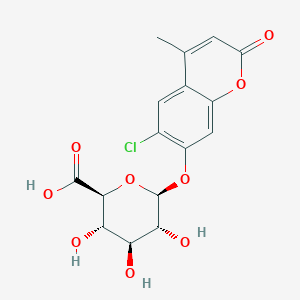
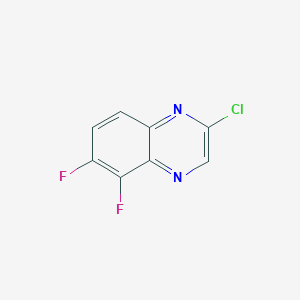
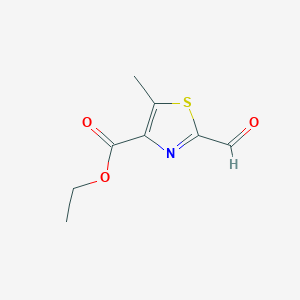


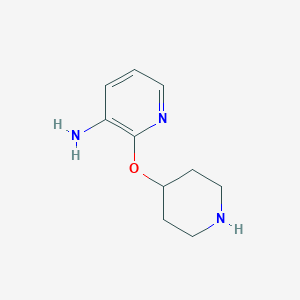
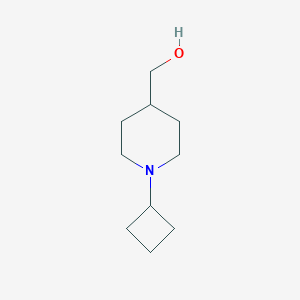
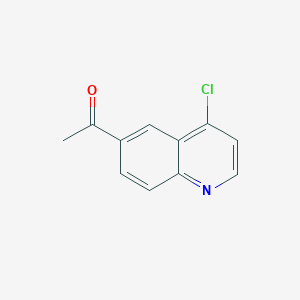
![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)
